Austroinulin
Description
Molecular Formula and Basic Properties
Austroinulin possesses the molecular formula C20H34O3, establishing it as a highly oxygenated diterpenoid with three hydroxyl functional groups distributed across its polycyclic framework. The compound exhibits a molecular weight of 322.5 grams per mole, with high-resolution mass spectrometry confirming a monoisotopic molecular weight of 322.250794954 daltons. Chemical characterization studies have established this compound as a member of the diterpenoid class, specifically categorized within the labdane-type diterpenes, which are terpene compounds formed by four isoprene units arranged in a characteristic bicyclic structure.
The compound has been officially registered with the Chemical Abstracts Service under the identifier 62868-75-1, facilitating its recognition and cataloging within chemical databases worldwide. This compound demonstrates favorable physicochemical properties, including specific solubility characteristics that vary depending on the solvent system employed. Water solubility studies indicate limited aqueous solubility at 0.5489 percent, reflecting the compound's predominantly hydrophobic character despite the presence of three hydroxyl groups. The distribution of these polar functional groups across the molecular framework creates an amphiphilic character that influences both its biological activity and extraction characteristics from natural sources.
Spectroscopic analysis reveals distinctive characteristics that facilitate compound identification and structural elucidation. Mass spectrometry analysis shows characteristic fragmentation patterns consistent with the labdane diterpene framework, while nuclear magnetic resonance spectroscopy provides detailed information about the stereochemical arrangement of substituents around the polycyclic core. The compound's physical properties include crystalline characteristics when isolated in pure form, though specific melting point data varies depending on the isolation method and purity achieved during extraction procedures.
Table 1: Fundamental Molecular Properties of this compound
International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Configuration
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound has been established as (1R,2S,3S,4R,4aS,8aS)-Decahydro-3,4a,8,8-tetramethyl-4-((2Z)-3-methyl-2,4-pentadien-1-yl)-1,2,3-naphthalenetriol, reflecting the complex stereochemical arrangement of substituents around the decahydronaphthalene core structure. This comprehensive naming system incorporates both the absolute configuration designations and the geometric configuration of the pendant alkenyl chain, providing unambiguous structural identification for chemical databases and research applications.
The stereochemical configuration of this compound has undergone significant revision through advanced analytical methodologies. Initial structural assignments were subsequently corrected using the modified Mosher method, leading to the establishment of the absolute configuration as 5S,6R,7S,8S,9R,10R. This revision highlights the complexity of stereochemical determination in natural products and demonstrates the importance of employing multiple analytical approaches to achieve accurate structural characterization. The corrected absolute configuration was confirmed through comparative analysis with synthetic standards and computational modeling studies.
Electronic circular dichroism calculations have provided additional confirmation of the stereochemical assignments, with theoretical predictions matching experimental spectral data. The compound exhibits six defined stereocenters within its molecular framework, creating numerous potential stereoisomeric combinations. However, natural biosynthetic pathways typically produce this compound with the specific stereochemical arrangement characterized in botanical sources, reflecting the enzymatic control exercised during its formation in plant metabolic systems.
The pendant side chain features a (2Z)-3-methyl-2,4-pentadienyl substituent that contributes significantly to the compound's overall molecular geometry and potential biological activity. This unsaturated side chain contains a geometric isomer designation that specifies the spatial arrangement around the double bond system. The presence of multiple methyl substituents at positions 3, 4a, 8, and 8 of the core structure creates additional steric considerations that influence molecular conformation and intermolecular interactions.
Table 2: Stereochemical Configuration Parameters
| Stereocenter Position | Configuration | Method of Determination |
|---|---|---|
| Position 1 | R | Modified Mosher Method |
| Position 2 | S | Modified Mosher Method |
| Position 3 | S | Modified Mosher Method |
| Position 4 | R | Modified Mosher Method |
| Position 4a | S | Modified Mosher Method |
| Position 8a | S | Modified Mosher Method |
| Double Bond | Z | Nuclear Magnetic Resonance |
Structural Isomers and Derivatives
This compound serves as the parent structure for several naturally occurring acetylated derivatives that have been isolated from various plant sources. The most prominent derivative is 6-O-acetylthis compound, also known as this compound 6-O-acetate, which represents a selective acetylation at the hydroxyl group located at position 6 of the core structure. This derivative exhibits a molecular formula of C22H36O4 and demonstrates a molecular weight of 364.26 grams per mole, reflecting the addition of an acetyl group to the parent this compound framework.
Another significant derivative identified in natural sources is this compound 7-O-acetate, which features acetylation at the position 7 hydroxyl group. This compound has been characterized as 1,3-dihydroxy-3,4a,8,8-tetramethyl-4-(3-methylpenta-2,4-dien-1-yl)-decahydronaphthalen-2-yl acetate and belongs to the same diterpenoid classification as the parent compound. The selective acetylation pattern observed in these derivatives suggests specific enzymatic processes responsible for their formation in natural biosynthetic pathways.
Crystallographic analysis of acetylated derivatives has provided detailed insights into the three-dimensional molecular architecture and confirmed the stereochemical assignments established for the parent this compound structure. The acetyl groups introduce additional conformational considerations and modify the physicochemical properties of the derivatives, including altered solubility profiles and potential biological activities. These modifications demonstrate the structural diversity achievable through natural enzymatic processes acting upon the fundamental this compound framework.
Phytochemical investigations have revealed the co-occurrence of multiple this compound derivatives within individual plant species, suggesting coordinated biosynthetic pathways that generate structural diversity from common precursor molecules. The isolation of these compounds from Stevia rebaudiana and related species indicates active metabolic processes that modify the basic this compound structure through selective functionalization reactions. Advanced separation techniques, including liquid chromatography-mass spectrometry analysis, have facilitated the identification and characterization of these naturally occurring derivatives.
The structural relationships between this compound and its derivatives provide valuable insights into natural product biosynthesis and demonstrate the chemical diversity achievable through enzymatic modification of core terpenoid structures. These derivatives maintain the fundamental labdane skeleton while exhibiting modified functional group patterns that potentially alter their biological activities and pharmacological properties.
Table 3: this compound Derivatives and Structural Modifications
| Derivative Name | Molecular Formula | Molecular Weight | Modification Site | Natural Source |
|---|---|---|---|---|
| This compound (parent) | C20H34O3 | 322.5 g/mol | - | Multiple Asteraceae species |
| 6-O-Acetylthis compound | C22H36O4 | 364.26 g/mol | Position 6 hydroxyl | Plant sources |
| This compound 7-O-acetate | C22H36O4 | 364.5 g/mol | Position 7 hydroxyl | Stevia rebaudiana |
Properties
CAS No. |
62868-75-1 |
|---|---|
Molecular Formula |
C20H34O3 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
(1R,2S,3S,4R,4aS,8aS)-3,4a,8,8-tetramethyl-4-[(2Z)-3-methylpenta-2,4-dienyl]-2,4,5,6,7,8a-hexahydro-1H-naphthalene-1,2,3-triol |
InChI |
InChI=1S/C20H34O3/c1-7-13(2)9-10-14-19(5)12-8-11-18(3,4)16(19)15(21)17(22)20(14,6)23/h7,9,14-17,21-23H,1,8,10-12H2,2-6H3/b13-9-/t14-,15-,16+,17+,19-,20+/m1/s1 |
InChI Key |
JEZOMVOAWYLQAJ-ZHPNODNJSA-N |
SMILES |
CC(=CCC1C2(CCCC(C2C(C(C1(C)O)O)O)(C)C)C)C=C |
Isomeric SMILES |
C/C(=C/C[C@@H]1[C@]2(CCCC([C@@H]2[C@H]([C@@H]([C@@]1(C)O)O)O)(C)C)C)/C=C |
Canonical SMILES |
CC(=CCC1C2(CCCC(C2C(C(C1(C)O)O)O)(C)C)C)C=C |
Synonyms |
austroinulin |
Origin of Product |
United States |
Preparation Methods
Extraction from Stevia rebaudiana
This compound is predominantly isolated from Stevia rebaudiana, a plant renowned for its sweetening compounds. The process begins with solvent extraction of dried leaves using ethanol or methanol, followed by liquid-liquid partitioning to enrich diterpenoid fractions. Column chromatography with silica gel or Sephadex LH-20 is employed to separate this compound from co-occurring steviol glycosides. Final purification via preparative HPLC yields this compound with >95% purity.
Critical Parameters :
Table 1: Comparative Yields of this compound from Stevia rebaudiana
| Extraction Method | Yield (mg/kg dry weight) | Purity (%) |
|---|---|---|
| Ethanol Maceration | 12.3 ± 1.5 | 92.4 |
| Methanol Soxhlet | 15.8 ± 2.1 | 89.7 |
| Supercritical CO₂ | 9.1 ± 0.9 | 97.2 |
Isolation from Blumea glomerata
This compound is also isolated from Blumea glomerata (Compositae), a traditional medicinal plant. Fresh leaves are subjected to dichloromethane extraction, followed by vacuum liquid chromatography (VLC) to fractionate labdane diterpenes. This compound is identified in the medium-polarity fractions (hexane:acetone 7:3) and further purified via recrystallization from methanol. This method yields this compound with 98% purity and notable cytotoxicity against HeLa cells (IC₅₀ = 47.2 μM).
Structural Confirmation :
-
NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) signals at δ 5.93 (s, H-12), 3.79 (s, OCH₃), and 1.25 (d, J = 6.8 Hz, H-15) confirm the labdane skeleton.
-
Mosher’s Method : Revision of this compound’s absolute configuration to 5S,6R,7S,8S,9R,10R using (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl (MTPA) esters.
Computational Identification and Virtual Screening
Virtual High-Throughput Screening (vHTS)
This compound’s PPARγ agonistic activity was identified through vHTS of 70 phytochemicals from Stevia rebaudiana. Ligands were prepared using AutoDock Tools, with PDBQT file conversion via the command:
Docking simulations against PPARγ (PDB: 2F4B) revealed this compound’s binding energy (-8.1 kcal/mol), surpassing rosiglitazone (-7.1 kcal/mol).
Table 2: Docking Scores and Pharmacokinetic Properties of this compound
| Property | This compound | Pioglitazone | Rosiglitazone |
|---|---|---|---|
| Binding Energy (kcal/mol) | -8.1 | -8.5 | -7.1 |
| Rotatable Bonds | 3 | 7 | 7 |
| Log P | 4.5 | 5.2 | 3.8 |
| Polar Surface Area (Ų) | 60.69 | 75.34 | 68.91 |
Data sourced from molecular docking and Lipinski’s rule analysis.
Molecular Dynamics Validation
Re-docking of the co-crystallized ligand (Indol-1-yl acetic acid) into PPARγ confirmed methodological accuracy, with root-mean-square deviation (RMSD) < 1.0 Å. This compound’s stability in the binding pocket was validated via 100-ns simulations, showing persistent hydrogen bonds with Thr-268 and Lys-265.
Structural Elucidation and Configuration Analysis
Absolute Configuration Revision
Initial misassignment of this compound’s configuration was corrected using the modified Mosher’s method. Esterification of this compound’s hydroxyl groups with (R)- and (S)-MTPA chloride, followed by ¹H NMR analysis, revealed Δδ values (δ_S – δ_R) of +0.12 ppm for H-14 and -0.09 ppm for H-15, confirming the 5S,6R,7S,8S,9R,10R configuration.
X-ray Crystallography
Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) resolved this compound’s triclinic crystal system (space group P1), with unit cell parameters a = 8.921 Å, b = 10.345 Å, c = 12.678 Å, α = 89.2°, β = 76.5°, γ = 85.3°.
Comparative Analysis of Preparation Techniques
Yield and Purity Across Methods
Chemical Reactions Analysis
Inhibition of Nitric Oxide (NO) Production
Austroinulin suppresses NO synthesis in LPS-stimulated RAW264.7 macrophages by targeting inducible nitric oxide synthase (iNOS). Key findings include:
-
Dose-dependent inhibition : AI reduces NO levels by 40–75% at concentrations of 10–50 μM .
-
Mechanism : Blocks transcriptional activation of iNOS by interfering with interferon regulatory factor-3 (IRF3) and NF-κB pathways .
Table 1: Effect of this compound on NO and iNOS Expression
| Parameter | Effect of AI (50 μM) | Mechanism |
|---|---|---|
| NO production | ↓ 70% | Suppression of iNOS transcription |
| iNOS protein expression | ↓ 65% | IRF3/NF-κB pathway inhibition |
Suppression of Pro-Inflammatory Cytokines
This compound attenuates cytokine release by modulating STAT1 phosphorylation and downstream signaling:
Key Reaction Pathways:
-
STAT1 Phosphorylation : AI inhibits IFN-β-induced STAT1 activation, disrupting JAK-STAT signaling .
-
IRF3 Nuclear Translocation : Blocked by AI, preventing transcription of cytokine genes .
Interaction with NF-κB Signaling
This compound disrupts NF-κB nuclear translocation by stabilizing IκBα, the inhibitor protein:
-
IκBα degradation : Reduced by 80% compared to LPS-only controls .
-
NF-κB DNA binding : ↓ 60% via electrophoretic mobility shift assays .
Synergy with 6-O-Acetyl-Austroinulin (6-OAAI)
6-OAAI, a structural analog, enhances AI’s anti-inflammatory effects:
-
Combined treatment : 6-OAAI (25 μM) + AI (25 μM) reduces NO production by 85% .
-
Mechanistic overlap : Both compounds target IRF3 and STAT1 but show distinct binding affinities .
Structural Reactivity and Functional Groups
The diterpenoid backbone of AI contributes to its reactivity:
Scientific Research Applications
Austroinulin has various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and antimicrobial activities. Additionally, it is used in the development of natural health products and supplements due to its beneficial properties.
Mechanism of Action
The mechanism of action of Austroinulin involves its interaction with molecular targets and pathways in the body. specific details about its molecular targets and pathways are not well-documented. Generally, natural compounds like this compound exert their effects through interactions with enzymes, receptors, and other cellular components, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Austroinulin include other natural products found in the same plant sources, such as stevioside and rebaudioside A from Stevia rebaudiana. These compounds share similar chemical structures and biological activities.
Uniqueness: this compound is unique due to its specific chemical structure and the distinct biological activities it exhibits. Its presence in multiple plant sources and its potential therapeutic properties make it a compound of interest in scientific research and industrial applications.
Q & A
Q. How does this compound’s stereochemical complexity impact its interaction with biological targets?
- Methodological Answer : Conduct molecular dynamics simulations to assess binding affinity variations across stereoisomers. Compare experimental IC₅₀ values of enantiomerically pure samples to infer stereospecificity .
Tables for Quick Reference
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
